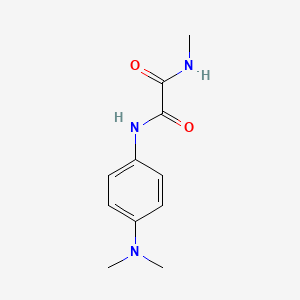

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSUTAUIGZVLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide typically involves the reaction of 4-(dimethylamino)aniline with oxalyl chloride, followed by the introduction of a methyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Reaction of 4-(dimethylamino)aniline with oxalyl chloride in the presence of a base such as pyridine to form the intermediate 4-(dimethylamino)phenyl oxalyl chloride.

Step 2: Introduction of a methyl group to the intermediate using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted oxalamide derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has shown promise in several areas of medicinal chemistry:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interacting with specific enzymes involved in tumor progression. Its ability to form stable complexes with biological targets makes it a candidate for further pharmacological evaluation.

- Neurological Disorders : The compound's interactions with neurotransmitter receptors indicate potential applications in treating neurological conditions, including anxiety and depression. Its mechanism may involve modulation of receptor activity or inhibition of specific pathways related to these disorders.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer . The compound's ability to modify histone acetylation states suggests its utility in epigenetic therapies.

Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, this compound was administered to animal models exhibiting symptoms of anxiety and depression. Behavioral assays demonstrated that the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The oxalamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Substituents: The analog in features hydroxy, methoxy, and imidazolidinone groups, enhancing hydrogen-bonding capacity and rigidity compared to the simpler dimethylamino and methyl groups in the target compound.

- Physical Properties :

| Property | Target Compound (Hypothetical) | Analog () |

|---|---|---|

| Melting Point (°C) | Not reported | 215–217 |

| Yield (%) | Not reported | 86 |

| Rf Value | Not reported | 0.41 |

The analog’s higher melting point and yield suggest greater crystallinity and synthetic efficiency, likely due to its bulky, polar substituents .

Functional Group Comparison: Sulfonamide-Based Pesticides ()

Compounds like tolylfluanid and dichlofluanid share a dimethylamino-sulfonyl moiety but differ in core structure (sulfonamide/sulfenamide vs. oxalamide).

- Applications : The sulfonamide derivatives are used as fungicides, whereas oxalamides like the target compound are more common in drug design (e.g., kinase inhibitors or enzyme modulators).

- Reactivity : Sulfonamides exhibit stronger electrophilic character due to the sulfonyl group, whereas oxalamides offer greater hydrogen-bonding versatility via the amide backbone .

Research Findings and Implications

- Synthetic Feasibility : The high yield (86%) of the analog in suggests that substituted oxalamides can be synthesized efficiently under optimized conditions. However, the target compound’s simpler structure may require milder reaction conditions.

- Thermal Stability : The analog’s higher melting point (215–217°C) implies that bulky substituents improve thermal stability, a critical factor for agrochemical formulations .

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a dimethylamino group attached to a phenyl ring and an oxalamide moiety. This unique structure contributes to its interaction with various biological targets.

| Component | Structure |

|---|---|

| Dimethylamino Group | -NH(CH₃)₂ |

| Phenyl Ring | C₆H₅ |

| Oxalamide Moiety | -C(=O)N(C)C(=O)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the oxalamide moiety may act as a chelating agent for metal ions in biological systems. Preliminary studies indicate that the compound can form stable complexes with biological macromolecules, making it a valuable probe for studying enzyme interactions and receptor binding.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, compounds structurally related to this oxalamide have shown effectiveness against melanoma and breast cancer cell lines by targeting tubulin polymerization .

Neuroprotective Effects

There is also emerging evidence suggesting that this compound may have neuroprotective properties, potentially making it a candidate for treating neurological disorders. Its ability to modulate enzyme activity involved in neurodegenerative processes is under investigation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the phenyl ring or modifications to the oxalamide backbone can significantly affect biological activity. For example:

- Dimethylamino Substituent : Enhances binding affinity through electrostatic interactions.

- Oxalamide Moiety : May improve solubility and bioavailability.

Table 1 summarizes the activity of various analogs based on structural modifications:

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits cell growth in several cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxicity against SKM-1 myelodysplastic syndrome cells, correlating with increased acetyl-histone H3 levels and induction of G1 cell cycle arrest .

In Vivo Studies

Further investigations in xenograft models showed that this compound could suppress tumor growth effectively. For example, it exhibited robust antitumor efficacy in mouse models with intact immune systems compared to those with compromised immunity, suggesting its potential utility in immunocompetent hosts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.